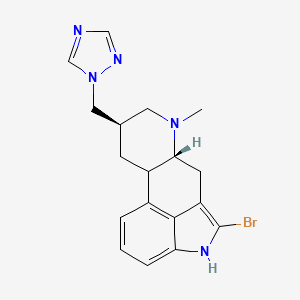

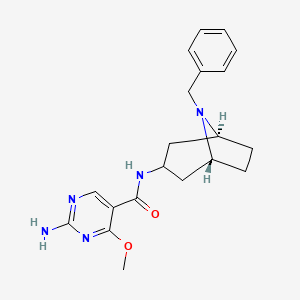

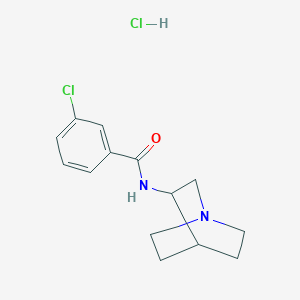

N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochlorure implique plusieurs étapes clés :

Formation de la structure azabicyclique : Le noyau azabicyclo[2.2.2]octane est généralement synthétisé par une série de réactions de cyclisation à partir de précurseurs plus simples.

Attachement du 3-chlorobenzamide : La partie 3-chlorobenzamide est introduite par une réaction de couplage d'amide, souvent en utilisant des réactifs tels que des carbodiimides ou des agents de couplage comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide).

Formation du chlorhydrate : La dernière étape consiste à former le sel de monohydrochlorure, ce qui est obtenu en traitant la base libre avec de l'acide chlorhydrique

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes .

Analyse Des Réactions Chimiques

Types de réactions

Le N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochlorure subit diverses réactions chimiques, notamment :

Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau de la partie 3-chlorobenzamide.

Oxydation et réduction : Bien que moins fréquentes, la structure azabicyclique peut subir une oxydation et une réduction dans des conditions spécifiques.

Réactifs et conditions courants

Substitution nucléophile : Des réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium dans des solvants aprotiques polaires comme le DMSO ou le DMF.

Oxydation : Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la substitution nucléophile peut donner différents benzamides substitués, tandis que l'oxydation et la réduction peuvent modifier le noyau azabicyclique .

Applications de recherche scientifique

Le N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochlorure présente un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des structures azabicycliques dans diverses réactions chimiques.

Biologie : Investigué pour son rôle dans la modulation des récepteurs nicotiniques de l'acétylcholine, qui sont cruciaux pour la neurotransmission.

Médecine : Exploré comme agent thérapeutique potentiel pour les déficits cognitifs dans des maladies telles que la maladie d'Alzheimer, la maladie de Parkinson et la schizophrénie.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs nicotiniques de l'acétylcholine .

Mécanisme d'action

Le composé exerce ses effets en se liant sélectivement et en activant le récepteur nicotinique de l'acétylcholine alpha7 (nAChRα7). Cette activation améliore l'activité synaptique GABAergique, qui est cruciale pour les fonctions cognitives. La capacité du composé à moduler la neurotransmission en fait un candidat prometteur pour le traitement des déficits cognitifs .

Applications De Recherche Scientifique

N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of azabicyclo structures in various chemical reactions.

Biology: Investigated for its role in modulating nicotinic acetylcholine receptors, which are crucial for neurotransmission.

Medicine: Explored as a potential therapeutic agent for cognitive deficits in diseases like Alzheimer’s, Parkinson’s, and schizophrenia.

Industry: Utilized in the development of new pharmaceuticals targeting nicotinic acetylcholine receptors .

Mécanisme D'action

The compound exerts its effects by selectively binding to and activating the alpha7 nicotinic acetylcholine receptor (nAChRα7). This activation enhances GABAergic synaptic activity, which is crucial for cognitive functions. The compound’s ability to modulate neurotransmission makes it a promising candidate for treating cognitive deficits .

Comparaison Avec Des Composés Similaires

Composés similaires

N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide : Un autre agoniste sélectif du nAChRα7 présentant des propriétés similaires.

Acide 1,4-diazabicyclo[3.2.2]nonane-4-carboxylique ester 4-bromophénylique :

Unicité

Le N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochlorure est unique en raison de sa forte sélectivité pour le récepteur nicotinique de l'acétylcholine alpha7, ce qui le rend particulièrement efficace pour moduler les fonctions cognitives sans effets hors cible importants .

Propriétés

Numéro CAS |

90183-15-6 |

|---|---|

Formule moléculaire |

C14H18Cl2N2O |

Poids moléculaire |

301.2 g/mol |

Nom IUPAC |

N-(1-azabicyclo[2.2.2]octan-3-yl)-3-chlorobenzamide;hydrochloride |

InChI |

InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-2-11(8-12)14(18)16-13-9-17-6-4-10(13)5-7-17;/h1-3,8,10,13H,4-7,9H2,(H,16,18);1H |

Clé InChI |

WQGDGLUAJIWUQN-UHFFFAOYSA-N |

SMILES canonique |

C1CN2CCC1C(C2)NC(=O)C3=CC(=CC=C3)Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.